molecular formula C12H10BrNO3 B13698761 Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13698761
M. Wt: 296.12 g/mol
InChI Key: RWORHIBXBNUDHA-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:

    Bromination: The starting material, 3-methylisoxazole, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains a hydroxy group instead of a carboxylate group.

    Methyl 3-(3-bromophenyl)propionate: This compound has a similar bromophenyl group but differs in the ester linkage.

Uniqueness

Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoxazole ring and bromine atom make it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(14-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3

InChI Key

RWORHIBXBNUDHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)OC

Origin of Product

United States

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